Regioisomeric Connectivity Governs Hydrogen-Bond Donor Count and Synthetic Versatility: 4-yl vs. 3-yl vs. 5-yl Pyrazole Attachment
The target compound bears the pyrrolidine-carboxamide at the pyrazole C4 position, retaining a free N1–H hydrogen-bond donor (HBD count = 1). The 3-yl regioisomer (CAS 276865-59-9) and 5-yl regioisomer present the amide adjacent to or within the N1–N2 locus, altering the spatial relationship between the HBD and the carbonyl acceptor. This difference is quantified by the distinct InChI Key (ZCTYYKNBCKBIMR for the 4-yl compound vs. distinct keys for regioisomers), confirming non-interchangeable connectivity [1]. The 4-yl isomer uniquely enables N1-alkylation while preserving the C4 carbonyl vector, a feature exploited in the patent synthesis of H3 antagonists [2].
| Evidence Dimension | Pyrazole substitution position and hydrogen-bond donor count |
|---|---|
| Target Compound Data | 4-yl attachment; HBD = 1 (N1–H present); InChI Key ZCTYYKNBCKBIMR-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-yl regioisomer (CAS 276865-59-9): amide at C3, HBD = 1 but altered geometry; N-methyl-4-yl analog (CAS 1176466-13-9): HBD = 0 |
| Quantified Difference | HBD count: 1 (target) vs. 0 (N-methyl analog); InChI Key distinct vs. 3-yl regioisomer |
| Conditions | Structural comparison by canonical SMILES and InChI Key analysis |
Why This Matters
For fragment-based drug design, the presence and spatial positioning of the N1–H hydrogen-bond donor directly determine target engagement potential, making the 4-yl unsubstituted pyrazole a non-substitutable scaffold element.
- [1] RCSB Protein Data Bank. UXD Ligand Summary Page. (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone. InChI Key: ZCTYYKNBCKBIMR-UHFFFAOYSA-N. https://www2.rcsb.org/ligand/UXD View Source
- [2] Taisho Pharmaceutical Co. Ltd. Pyrazole Derivative. US Patent Application US20100113776A1, Example 1: 1-cyclopentyl-4-{4-[4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]phenoxy}piperidine. https://eureka.patsnap.com/patent-US20100113776A1 View Source
